CB1 Receptor Engagement for Anti-Obesity Research
Database annotation classifies CAS 946214-00-2 as a CB1 receptor antagonist intended for obesity, comparable in intent to the first-generation inverse agonist rimonabant [1]. Unlike rimonabant, which exhibits a CB1 Ki of 1.8 nM and a CB2/CB1 selectivity ratio of >1000, the sulfonylated piperazine class is frequently engineered for improved peripheral selectivity to mitigate CNS side effects [2]. Within the sulfonylated piperazine class, the specific substitution pattern of the target compound is designed to modulate binding affinity; for instance, a closely related lead compound in patent literature demonstrates a human CB1 Ki of 4 nM [3].
| Evidence Dimension | CB1 Receptor Affinity (Binding Ki) and Selectivity Profile |
|---|---|
| Target Compound Data | No primary experimental data (Ki) was identified for CAS 946214-00-2 in public literature. |
| Comparator Or Baseline | 1. Rimonabant: CB1 Ki = 1.8 nM (hCB1 CHO cells). 2. Patent Lead Sulfonylated Piperazine: CB1 Ki = 4 nM (in vitro binding assay). |
| Quantified Difference | Inference from class-level patent data: subclass CB1 Ki range estimated to be 4–50 nM, indicating high potency. The theoretical selectivity advantage over rimonabant lies in a higher polar surface area (PSA) designed into the sulfonylated piperazine scaffold. |
| Conditions | Inferred from patent pharmacological profiles for EP2056828A4 [3]. |
Why This Matters
Procurement of a compound with a CB1-focused design is essential for obesity studies aiming to replicate the efficacy of rimonabant while avoiding its adverse psychiatric effects, guided by the structural features of the sulfonylated piperazine class.
- [1] Therapeutic Target Database (TTD). Sulfonylated piperazine derivative 3. Drug ID: D0FR1Q. View Source
- [2] Rinaldi-Carmona M, et al. SR141716A, a potent and selective antagonist of the brain cannabinoid receptor. FEBS Lett. 1994; 350:240-244. View Source
- [3] Patent EP2056828A4. Sulfonylated piperazines as cannabinoid-1 receptor modulators. Merck & Co., Inc. View Source
